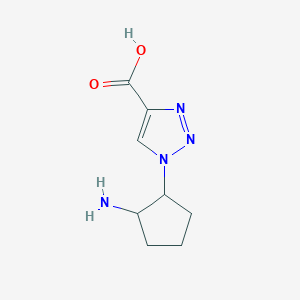

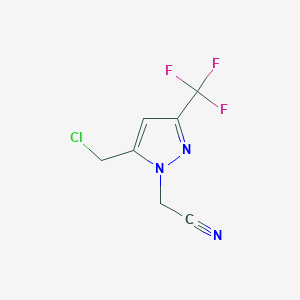

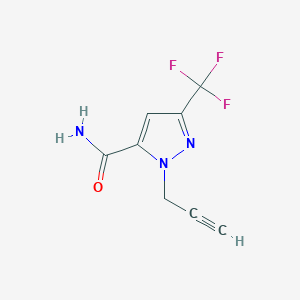

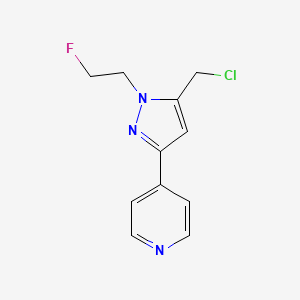

![molecular formula C11H11N3S B1480853 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098011-23-3](/img/structure/B1480853.png)

1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole” were not found, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Applications De Recherche Scientifique

Antitumor Activities

Research has highlighted the potential of compounds related to 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole in the synthesis of derivatives with significant antitumor activities. A study by Mohareb and Gamaan (2018) synthesized thiophene, pyrazole, and coumarin derivatives incorporating benzo[d]imidazole moieties. These compounds were evaluated against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), with several showing high potencies. This research opens avenues for developing new anticancer agents based on this chemical framework (Mohareb & Gamaan, 2018).

Insecticidal Properties

Another study by Fadda et al. (2017) explored the synthesis of new heterocycles incorporating a thiadiazole moiety derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential of these derivatives for agricultural applications. This research demonstrates the versatility of the thiophene-pyrazole framework in generating compounds with beneficial insecticidal properties (Fadda et al., 2017).

Antioxidant Activity

Research into the design and synthesis of novel derivatives of 1H-3-indolyl compounds incorporating the thiophene and pyrazole moieties has also indicated promising antioxidant activities. A study by Aziz et al. (2021) involved the creation of derivatives to investigate their potential as antioxidants, particularly against ABTS radicals. This study utilized 2D QSAR modeling and molecular docking studies to propose the mechanism of action of these compounds as cytochrome c peroxidase inhibitors. One derivative, in particular, showed higher antioxidant activity than ascorbic acid, highlighting the potential for these compounds in medicinal chemistry as high-efficiency antioxidants (Aziz et al., 2021).

Antimicrobial and Antibacterial Activities

The potential for antimicrobial and antibacterial applications of derivatives related to this compound has been explored in various studies. For instance, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, evaluating their antioxidant activity and the effect of hydrogen bonding on the self-assembly process. These studies provide a foundation for the development of new antimicrobial agents utilizing this chemical scaffold (Chkirate et al., 2019).

Mécanisme D'action

Target of Action

Compounds containing the thiophene nucleus, such as 1-ethyl-6-(thiophen-3-yl)-1h-imidazo[1,2-b]pyrazole, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Mode of Action

It is known that pyrazole-bearing compounds are known for their diverse pharmacological effects

Biochemical Pathways

Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that thiophene-containing compounds are soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence their absorption and distribution.

Result of Action

Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties , suggesting that they may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

1-ethyl-6-thiophen-3-ylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWOIZBHYGAHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.